Hemokinin 1, human

NK1 receptor radioligand binding pharmacology

Research on NK1-mediated peripheral signaling is often confounded by the neuronal origin of Substance P. Human Hemokinin 1 (hHK-1, CAS 491851-53-7), encoded by the TAC4 gene and primarily expressed in non-neuronal tissues, eliminates this variable. It is a full agonist at NK1, NK2, and NK3 receptors with a ~3,200-fold selectivity for NK1 (Ki = 0.175 nM). • Enables definitive dissection of peripheral NK1 pathways in immune, GI, and cardiovascular models. • Validated in human colonic explants to stimulate pro-inflammatory cytokines (MCP-1, TNF-α, IL-6, etc.) for IBD research. • Human-specific sequence (TGKASQFFGLM-NH₂) avoids species-dependent potency variations seen with rodent HK-1. • Supplied as a lyophilized powder, ≥98% purity by HPLC, with strict cold-chain shipping to ensure stability.

Molecular Formula C54H84N14O14S
Molecular Weight 1185.4 g/mol
CAS No. 491851-53-7
Cat. No. B561566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHemokinin 1, human
CAS491851-53-7
Molecular FormulaC54H84N14O14S
Molecular Weight1185.4 g/mol
Structural Identifiers
InChIInChI=1S/C54H84N14O14S/c1-30(2)24-38(51(79)64-35(46(58)74)21-23-83-5)63-44(73)27-59-48(76)39(25-33-14-8-6-9-15-33)66-52(80)40(26-34-16-10-7-11-17-34)67-50(78)37(19-20-42(56)71)65-53(81)41(29-69)68-47(75)31(3)61-49(77)36(18-12-13-22-55)62-43(72)28-60-54(82)45(57)32(4)70/h6-11,14-17,30-32,35-41,45,69-70H,12-13,18-29,55,57H2,1-5H3,(H2,56,71)(H2,58,74)(H,59,76)(H,60,82)(H,61,77)(H,62,72)(H,63,73)(H,64,79)(H,65,81)(H,66,80)(H,67,78)(H,68,75)/t31-,32+,35-,36-,37-,38-,39-,40-,41-,45-/m0/s1
InChIKeyNYBLUYYRUFKGTB-XJCFQSCISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hemokinin 1, human: Product Overview


Hemokinin 1 (human), also designated hHK-1, is an 11-amino acid endogenous tachykinin peptide (sequence: TGKASQFFGLM-NH₂) encoded by the TAC4 gene [1]. It is classified as a full agonist at the neurokinin (NK) 1, NK2, and NK3 receptors, exhibiting preferential selectivity for the NK1 receptor [2]. Initially identified as a hematopoietic-specific peptide distinct from the primarily neuronal substance P (SP), human hemokinin 1 has been implicated in immune cell regulation, inflammatory processes, and pain signaling [3].

Preferential NK1 receptor agonist with reported full agonism at NK1/NK2/NK3; suitable for peripheral tachykinin signaling studies
Non-neuronal expression origin (TAC4 gene) avoids substance P neuronal background; supports immune and peripheral tissue research models
Human-sequence peptide enables human NK1 receptor pharmacology research; species-matched probe for human-relevant assay contexts

Hemokinin 1, human: Why Generic Substitution Fails


Direct substitution of human hemokinin 1 (hHK-1) with substance P (SP), neurokinin A (NKA), or other tachykinin family members is not scientifically valid due to fundamental differences in genetic origin, expression pattern, and functional outcomes. hHK-1 is encoded by the TAC4 gene, which is predominantly expressed in non-neuronal peripheral tissues and immune cells, whereas SP is encoded by the TAC1 gene and is primarily neuronal [1]. Consequently, hHK-1 and SP exhibit distinct regulatory mechanisms and promoter architectures, leading to differential expression in pathological states such as inflammation [2]. Furthermore, while both peptides activate NK1 receptors, species-specific variants of hemokinin 1 (e.g., mouse/rat vs. human) display divergent receptor binding affinities and functional potencies, necessitating the use of the human sequence for human-relevant investigations [3].

Genetic origin difference (TAC4 vs TAC1) leads to distinct expression in immune/peripheral tissues vs neuronal SP; signaling context may not reproduce with SP or NKA
Species variants (human vs rodent hemokinin 1) exhibit divergent NK1 receptor affinities; rat/mouse HK-1 does not model human receptor pharmacology and may shift potency estimates
Functional potency may vary across assay platforms (e.g., isolated tissue vs in vivo cardiovascular); direct SP substitution can alter endpoint interpretation in NK1 research

Hemokinin 1, human: Quantitative Evidence of Specificity


NK1 Receptor Affinity vs. Substance P

In direct radioligand binding assays, human hemokinin 1 (hHK-1) demonstrates high affinity for the human NK1 receptor with a Ki value of 0.175 nM, which is comparable to the affinity of substance P (SP) with a Ki of 0.13 nM under identical assay conditions [1]. This quantitative similarity confirms that hHK-1 can serve as a potent, endogenous NK1 agonist for studies where the neuronal origin of SP is a confounding variable.

NK1 Affinity vs. SP
Head-to-head
hHK-1 Ki 0.175 nM vs SP Ki 0.13 nM (1.35-fold difference)
Comparable affinity supports peripheral NK1 research without neuronal SP confound
Radioligand binding, human NK1, CHO membranes
NK1 receptor radioligand binding pharmacology selectivity

NK1 Selectivity Over NK2 and NK3

Human hemokinin 1 exhibits a marked selectivity for the NK1 receptor compared to the NK2 and NK3 subtypes. Its affinity for the human NK2 receptor is substantially lower (Ki = 560 nM), representing a ~3,200-fold selectivity for NK1 over NK2 [1]. Similarly, functional data from R&D Systems reports IC50 values of 1.8 nM (NK1), 370 nM (NK3), and 480 nM (NK2), confirming a strong NK1 preference . This selectivity profile is similar to substance P but is derived from a peptide with a fundamentally different expression pattern.

NK1 Selectivity Over NK2/NK3
Reported
~3,200-fold NK1 preference (Ki NK1 0.175 nM, NK2 560 nM)
Supports NK1-specific pathway interpretation in mixed receptor systems
Binding assays, human NK1/NK2 expressed in CHO
NK2 receptor NK3 receptor receptor selectivity binding assay

Species-Specific NK1 Affinity: Human vs. Rodent

Species origin critically impacts the pharmacological profile of hemokinin 1 at the human NK1 receptor. Comparative studies indicate that human hemokinin 1 (hHK-1) and its fragment hHK-1(4-11) exhibit significantly weaker binding affinity for the human NK1 receptor compared to substance P (SP), being 14-fold and 70-fold less potent, respectively [1]. In contrast, rat/mouse hemokinin 1 demonstrates high affinity for the human NK1 receptor comparable to SP [1]. This species divergence is a key differentiator for researchers requiring human-relevant data, as rodent HK-1 does not accurately model human receptor pharmacology.

Human vs. Rodent Affinity
Reported
hHK-1: ~14-fold weaker than SP; rodent HK-1: equipotent to SP
Species-specific affinity context necessitates human sequence for human NK1 studies
Human NK1 receptor binding assays
species specificity human NK1 receptor binding affinity translational research

In Vivo Cardiovascular Potency vs. Substance P

Despite similar in vitro NK1 binding affinities, human hemokinin 1 and substance P demonstrate distinct potencies in certain functional assays. In the rat urinary bladder (RUB) bioassay, HEK-1 was approximately 3-fold less potent than SP [1]. However, in vivo, intravenous administration of HEK-1 produced a dose-related decrease in blood pressure in anesthetized guinea-pigs with an ED50 of 0.1 nmol/kg, a potency similar to that of SP [1]. This assay-dependent variation highlights the importance of selecting the appropriate peptide based on the specific experimental endpoint.

In Vivo Hypotensive Potency
Head-to-head
ED50 0.1 nmol/kg i.v. (guinea-pig), potency similar to SP; RUB assay 3-fold lower
Functional potency context supports cardiovascular NK1 research; assay-dependent variation noted
Anesthetized guinea-pig model, intravenous administration
in vivo cardiovascular blood pressure functional assay

Human Hemokinin 1: Key Research Applications


Peripheral NK1 Receptor Studies

Given its high affinity for the human NK1 receptor (Ki = 0.175 nM) [1] and its primary expression in non-neuronal peripheral tissues and immune cells [2], human hemokinin 1 is the optimal tool for dissecting NK1-mediated signaling in peripheral systems (e.g., immune, gastrointestinal, cardiovascular) where the neuronal origin of substance P is a confounding variable.

Inflammatory Mechanisms in Human Colonic Mucosa

Human hemokinin 1 (0.1 μM) directly stimulates the production of a broad panel of pro-inflammatory cytokines and chemokines (including MCP-1, MIP-1α/β, RANTES, TNF-α, IL-1β, and IL-6) from human colonic mucosal explants, with effects mediated by both NK1 and NK2 receptors [3]. This validated human tissue model makes hHK-1 a critical reagent for inflammatory bowel disease (IBD) research and preclinical drug testing.

NK1 Antagonist Screening and Selectivity Profiling

The well-characterized selectivity profile of human hemokinin 1—with a ~3,200-fold preference for NK1 over NK2 receptors (NK1 Ki = 0.175 nM vs. NK2 Ki = 560 nM) [1]—makes it a valuable agonist for screening and characterizing novel NK1 receptor antagonists, particularly in functional assays such as the rat urinary bladder (RUB) where it acts as a full agonist [1].

Human Translational Models of Pain and Inflammation

Due to significant species-specific differences in receptor pharmacology (e.g., human hHK-1 is 14-fold weaker than SP at the human NK1 receptor, while rodent HK-1 is equipotent to SP) [4], only the human peptide (CAS 491851-53-7) should be used in translational models designed to predict human responses, such as in vitro studies on human primary sensory neurons or human tissue explants.

Application
Selection Property
Validation Focus
Peripheral NK1 receptor signaling studies
Reported NK1 affinity and non-neuronal expression context
Receptor binding and functional response in peripheral tissue models
Inflammatory mediator release in human colonic explants
Reported mediator induction in human mucosal tissue
Cytokine profiling and receptor blocking in mucosal inflammation models
NK1 antagonist screening and selectivity profiling
Defined NK1 selectivity context over NK2/NK3
Functional assay responses and antagonist inhibition studies
Human receptor pharmacology studies
Human-specific sequence for human NK1 receptor
Species-dependent affinity assessment and translational endpoint interpretation

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